(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that features a combination of isoindolinone, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized via the cyclization of phthalic anhydride with primary amines.
Benzothiazole Formation: The benzothiazole moiety is often synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The final step involves coupling the isoindolinone and benzothiazole derivatives with an acetamide linker under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone and acetamide moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.
Fluorescent Probes: The benzothiazole moiety can be modified to create fluorescent probes for biological imaging.
Medicine
Anticancer Agents: Research indicates potential anticancer properties due to the ability to interfere with cell proliferation pathways.
Antimicrobial Agents: The compound may exhibit antimicrobial activity against various pathogens.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the prop-2-yn-1-yl group.
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and prop-2-yn-1-yl groups in (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide provides unique electronic and steric properties, enhancing its potential as a versatile bioactive compound. This structural uniqueness may result in distinct biological activities and improved efficacy in various applications.
Biological Activity
The compound (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Structural Overview
This compound features a dioxoisoindoline core combined with a benzo[d]thiazole moiety and an acetamide functional group . The structural complexity suggests multiple mechanisms of action, making it a promising candidate for drug development.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. Isoindoline derivatives have shown potential in inhibiting the proliferation of various cancer cell lines. For example, a study demonstrated that isoindoline derivatives inhibited cell growth in human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM.
Antimicrobial Activity
The presence of heterocyclic rings in the compound suggests potential antimicrobial effects. In vitro studies have shown that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 125 µg/mL .
Anti-inflammatory Effects
Compounds containing benzo[d]thiazole structures are frequently investigated for their anti-inflammatory properties. A recent study highlighted that derivatives showed significant inhibition of COX-II enzymes, which are crucial in the inflammatory pathway. The compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its efficacy:
Compound Name | Structure Features | Biological Activity | IC50 Value |
---|---|---|---|
Isoindole Derivatives | Isoindole core | Anticancer | 10–20 µM |
Benzothiazole Compounds | Benzothiazole ring | Antimicrobial | 125 µg/mL |
Dioxoisoindoline Analogues | Dioxo functionality | Antioxidant | Not specified |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy...) | Unique combination | Anticancer/Anti-inflammatory | 0.52 µM (COX-II) |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Anticancer Activity in MCF-7 Cells : A derivative similar to the target compound was tested on MCF-7 cells, showing notable cytotoxicity with an IC50 value of 15 µM. This indicates the potential for developing new therapeutic agents targeting breast cancer .
- Antimicrobial Screening : A series of benzothiazole derivatives were evaluated against various pathogens. One compound demonstrated a significant reduction in bacterial growth against E. coli with an MIC value of 64 µg/mL .
- Inflammation Models : In vivo studies using rat models showed that compounds with similar structures significantly reduced paw edema induced by carrageenan injection, supporting their role as anti-inflammatory agents .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-3-10-23-16-9-8-13(28-2)11-17(16)29-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERRSQPUMWBUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.